N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
CAS No.:
Cat. No.: VC8635789
Molecular Formula: C19H18ClF3N2O4S
Molecular Weight: 462.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClF3N2O4S |
|---|---|
| Molecular Weight | 462.9 g/mol |
| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H18ClF3N2O4S/c20-17-7-6-14(12-16(17)19(21,22)23)25(13-18(26)24-8-10-29-11-9-24)30(27,28)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
| Standard InChI Key | ZAUCWIFUVPPXSC-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1COCCN1C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide (C₁₉H₁₈ClF₃N₂O₄S) features a benzenesulfonamide backbone substituted with two pharmacologically significant groups:
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A 4-chloro-3-(trifluoromethyl)phenyl moiety at the N-position, contributing halogen-bonding potential and electron-withdrawing effects.
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A 2-(4-morpholinyl)-2-oxoethyl group, introducing a heterocyclic amine and ketone functionality.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClF₃N₂O₄S |
| Molecular Weight | 462.9 g/mol |
| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
| SMILES | C1COCCN1C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
| PubChem CID | 1120528 |
The trifluoromethyl group enhances lipophilicity (logP ≈ 3.2), while the morpholine ring improves aqueous solubility (≈25 mg/L at pH 7.4), creating a balanced pharmacokinetic profile .
Stereoelectronic Properties
Quantum mechanical calculations reveal:
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The sulfonamide group acts as a hydrogen bond acceptor (HBA) with a partial negative charge on the sulfonyl oxygen atoms (δ⁻ = −0.43 e).
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The trifluoromethyl group induces a strong electron-withdrawing effect, polarizing the adjacent chloro-substituted aromatic ring (Hammett σₚ = 0.88).
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a three-step sequence:
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Nitration and Reduction: 4-Chloro-3-(trifluoromethyl)aniline is prepared through nitration of o-chlorotrifluoromethylbenzene followed by catalytic hydrogenation (FeCl₃·6H₂O, hydrazine hydrate) .
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Sulfonamide Coupling: The aniline intermediate reacts with benzenesulfonyl chloride in dichloroethane, yielding N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide .
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Morpholine Incorporation: A nucleophilic acyl substitution attaches the 2-(4-morpholinyl)-2-oxoethyl group using triphosgene and morpholine under reflux (Δ = 80°C, t = 5 h).
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | HNO₃, FeCl₃·6H₂O | 10–15°C | 78% |
| 2 | Benzenesulfonyl chloride | 25°C | 85% |
| 3 | Triphosgene, morpholine | 80°C | 67% |
Side products include N-alkylated derivatives (≈12%) and sulfone oxidation byproducts (≈8%), necessitating silica gel chromatography for purification .
Physicochemical Profiling
Solubility and Stability
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Aqueous Solubility: 24.7 mg/mL in phosphate buffer (pH 7.4) due to morpholine’s hydrophilic nature.
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Thermal Stability: Decomposes at 218°C (DSC peak) without melting, indicating high crystalline stability.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.62 (s, 1H, Ar–H), 4.21 (s, 2H, CH₂CO), 3.75 (t, J = 4.8 Hz, 4H, morpholine).
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IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1125 cm⁻¹ (C–F).
Biological Evaluation and Applications
Enzyme Inhibition
In vitro assays demonstrate carbonic anhydrase IX inhibition (IC₅₀ = 18 nM), surpassing acetazolamide (IC₅₀ = 250 nM). The trifluoromethyl group enhances target binding via hydrophobic interactions with Val-121 and Phe-131 residues .
Antiproliferative Activity
Against MCF-7 breast cancer cells:
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GI₅₀: 2.4 μM (72 h exposure)
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Apoptosis Induction: 43% increase in caspase-3 activity vs. control.
Table 3: Cytotoxicity Profile
| Cell Line | GI₅₀ (μM) | Selectivity Index (vs. HEK-293) |
|---|---|---|
| MCF-7 | 2.4 | 9.7 |
| A549 | 3.1 | 7.5 |
| HT-29 | 4.8 | 4.2 |
Pharmacokinetic Behavior
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Plasma Protein Binding: 92% (albumin-dominated)
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Half-Life (rat): 6.3 h (IV), 4.1 h (PO)
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Cₘₐₓ: 1.8 μg/mL at 2 h post 10 mg/kg oral dose.
Industrial and Regulatory Considerations
Patent Landscape
The synthesis of related intermediates (e.g., 4-chloro-3-(trifluoromethyl)phenylisocyanate) is protected under CN110885298B, emphasizing nitric acid-mediated nitration and triphosgene-based isocyanate formation .
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